molecular formula C21H32O5 B1234822 Mycinamicin IV aglycone CAS No. 77704-61-1

Mycinamicin IV aglycone

Numéro de catalogue B1234822
Numéro CAS: 77704-61-1
Poids moléculaire: 364.5 g/mol
Clé InChI: HUAKBQRUWMYNSD-NMQQROTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mycinamicin IV aglycone is a natural product found in Micromonospora griseorubida with data available.

Applications De Recherche Scientifique

  • Total Synthesis of Mycinamicin IV Mycinamicin IV, a 16-membered macrolide, has been synthesized as part of a collective approach to macrolide antibiotics. This synthesis is significant for its integration of catalysis-based routes and the establishment of robust de novo syntheses for various types of deoxy sugars, demonstrating the flexibility of this approach in creating complex natural products (Späth & Fürstner, 2021).

  • Chemical Degradation and Configuration Studies Studies on the chemical degradation and absolute configuration of mycinamicins, including mycinamicin IV, provide insights into the structural elucidation and stereochemistry of these compounds. This research is foundational in understanding the chemical nature and potential applications of mycinamicin IV (Kinoshita et al., 1985).

  • Mass Spectral Studies Chemical ionization mass spectra of mycinamicins, including mycinamicin IV, reveal insights into their structural properties. This analysis contributes to our understanding of the fragmentation patterns and molecular characteristics of these antibiotics (Harada et al., 1985).

  • Bioactive Compound Production The introduction of d-mycinose biosynthetic genes into Micromonospora species demonstrates the potential for producing bioactive compounds, like rosamicin derivatives, using mycinamicin IV aglycone as a framework. This research showcases the possibilities in engineered biosynthesis for creating novel compounds (Anzai et al., 2009).

  • Mycinamicin Biosynthesis and Polyketide Synthesis The targeted inactivation of polyketide synthase in Micromonospora griseorubida highlights the role of mycinamicin IV in the biosynthesis of mycinamicin antibiotics. Understanding the biosynthetic pathways of such compounds is crucial for exploring their potential applications (Anzai et al., 2004).

  • Structural and Biochemical Studies on Enzymes Interacting with Mycinamicin IV Investigations into the structure and dynamics of enzymes like MycG, which interact with mycinamicin IV, provide valuable insights into the biochemical processes involved in the biosynthesis of macrolide antibiotics. This research is instrumental in understanding the enzymatic mechanisms that modify mycinamicin IV (Tietz et al., 2017).

  • Hybrid Antibiotic Production Genetic engineering of Micromonospora species to produce hybrid macrolide antibiotics using mycinamicin IV aglycone demonstrates the potential of biotechnological approaches in creating new antibiotic compounds (Sakai et al., 2012).

  • Functional Analysis of Enzymes in Mycinamicin Biosynthesis The functional analysis of cytochrome P450 enzymes, which are involved in mycinamicin biosynthesis, has implications for understanding the role of mycinamicin IV in these pathways. This research provides insights into the enzymatic modification processes of macrolide antibiotics (Anzai et al., 2012).

Propriétés

Numéro CAS

77704-61-1

Nom du produit

Mycinamicin IV aglycone

Formule moléculaire

C21H32O5

Poids moléculaire

364.5 g/mol

Nom IUPAC

(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6-,9-7-,11-10-/t14-,15+,16-,17+,19+,21+/m0/s1

Clé InChI

HUAKBQRUWMYNSD-NMQQROTKSA-N

SMILES isomérique

CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)CO

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

SMILES canonique

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO

Synonymes

mycinamicin IV aglycone
mycinolide IV

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycinamicin IV aglycone
Reactant of Route 2
Mycinamicin IV aglycone
Reactant of Route 3
Mycinamicin IV aglycone
Reactant of Route 4
Mycinamicin IV aglycone
Reactant of Route 5
Mycinamicin IV aglycone
Reactant of Route 6
Mycinamicin IV aglycone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.